LIMK-IN-1

LIMK1 inhibition LIMK2 inhibition kinase inhibitor potency

Choose LIMK-IN-1 for maximal target engagement at low nM concentrations, delivering 14–40x greater potency vs. BMS-5/TH-257. This probe is uniquely validated in ex vivo (perfused porcine eye) and in vivo (steroid-induced mouse IOP) glaucoma models, providing superior kinome selectivity (>900x over ROCK2). Ideal for actin remodeling assays and as a high-performance reference standard for LIMK inhibitor benchmarking.

Molecular Formula C20H21BrN8
Molecular Weight 453.3 g/mol
Cat. No. B608578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIMK-IN-1
SynonymsLIMK-IN-22j;  LIMK IN 22j;  LIMKIN22j;  LIMK inhibitor 22j;  LIMK inhibitor-22j; 
Molecular FormulaC20H21BrN8
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
InChIInChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1
InChIKeyKSECQYDNQYAZMQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LIMK-IN-1: A High-Potency LIMK1/2 Dual Inhibitor for Ocular Hypertension and Cytoskeletal Research


LIMK-IN-1 (Compound 14), also cataloged as LIMK-IN-22j, is a synthetic small-molecule inhibitor of LIM kinase 1 and 2 (LIMK1/2). It exhibits sub-nanomolar to low nanomolar biochemical potency against both LIMK isoforms, with reported IC₅₀ values of 0.5–3.2 nM for LIMK1 and 0.9–1.2 nM for LIMK2 [1]. The compound demonstrates substantial selectivity over the related AGC-family kinases ROCK1 and ROCK2, with reported selectivity margins of >100-fold and >900-fold, respectively [1]. Its primary validated research applications include modulating intraocular pressure in ex vivo perfusion models and in vivo steroid-induced ocular hypertension models [1].

Why Generic LIMK Inhibitor Substitution Is Not Viable: LIMK-IN-1's Differentiated Potency and Selectivity Profile


LIMK inhibitors cannot be treated as interchangeable chemical probes. While multiple compounds target the LIMK1/2 ATP-binding pocket, critical differences in absolute potency, isoform bias, kinome selectivity, and mechanism of action (orthosteric vs. allosteric) directly affect experimental outcomes. For example, BMS-5 (LIMKi3) exhibits ~10–15-fold lower biochemical potency than LIMK-IN-1, requiring substantially higher concentrations to achieve equivalent target engagement in cellular assays . The allosteric inhibitor TH-257 is approximately 40–160-fold less potent than LIMK-IN-1 and engages a distinct conformational binding pocket, yielding different cellular pharmacodynamics . T56-LIMKi is a selective LIMK2 inhibitor but exhibits weak cellular antiproliferative activity (IC₅₀ ≈ 35 μM in Panc-1 cells) [1]. Substituting any of these compounds without adjusting for potency, selectivity, and mechanism fundamentally alters the dose-response relationship and may confound interpretation of LIMK pathway pharmacology.

Quantitative Differentiation of LIMK-IN-1: Head-to-Head Potency and Selectivity Comparisons Against BMS-5, TH-257, and T56-LIMKi


Biochemical Potency: LIMK-IN-1 vs. BMS-5 (LIMKi3)

LIMK-IN-1 exhibits approximately 14-fold greater biochemical potency against LIMK1 compared to the widely used reference inhibitor BMS-5 (LIMKi3). Against LIMK2, LIMK-IN-1 is approximately 8.9-fold more potent. This potency differential is critical for in vitro studies where achieving maximal target engagement at lower compound concentrations reduces the risk of off-target effects [1].

LIMK1 inhibition LIMK2 inhibition kinase inhibitor potency biochemical IC50

Selectivity Over ROCK Kinases: LIMK-IN-1 vs. Class Baseline

LIMK-IN-1 demonstrates substantial selectivity over the closely related Rho-associated coiled-coil kinases ROCK1 and ROCK2, which share high sequence homology with LIMK in the AGC kinase family. LIMK-IN-1 displays >100-fold selectivity for LIMK2 over ROCK1 (IC₅₀ ROCK1 = 260 nM) and >900-fold selectivity over ROCK2 (IC₅₀ ROCK2 = 2700 nM) [1]. This selectivity profile exceeds typical class expectations, as many early LIMK inhibitors suffered from significant ROCK cross-reactivity due to conserved ATP-binding pocket architecture.

kinase selectivity ROCK1 ROCK2 AGC kinase family off-target profiling

Ex Vivo Functional Efficacy: Outflow Facility Increase in Perfused Porcine Eyes

LIMK-IN-1 demonstrates functional efficacy in a physiologically relevant ex vivo model of aqueous humor dynamics. In a pig eye perfusion assay, treatment with 100 nM LIMK-IN-1 increased outflow facility by approximately 30% relative to baseline [1]. This effect is directly attributable to LIMK inhibition and subsequent actin cytoskeletal relaxation in the trabecular meshwork. Comparable ex vivo outflow facility data for BMS-5, TH-257, or T56-LIMKi are not available in the published literature, making LIMK-IN-1 the most extensively validated tool compound for ocular outflow studies.

ocular hypertension trabecular meshwork aqueous humor outflow glaucoma model ex vivo perfusion

In Vivo Pharmacodynamic Efficacy: Intraocular Pressure Reduction in Steroid-Induced Ocular Hypertension Model

LIMK-IN-1 is validated in vivo for its intended therapeutic application. Following topical ocular administration in a steroid-induced mouse model of ocular hypertension, LIMK-IN-1 reduced intraocular pressure (IOP) to baseline levels . This finding distinguishes LIMK-IN-1 from comparator compounds BMS-5 and TH-257, for which peer-reviewed in vivo IOP reduction data are either absent or not reported in the primary literature. T56-LIMKi has been evaluated in cellular proliferation assays but lacks reported in vivo ocular pharmacodynamic data.

intraocular pressure IOP reduction steroid-induced glaucoma topical ocular dosing in vivo efficacy

Chemical Probe Potency Comparison: LIMK-IN-1 vs. TH-257 (Allosteric Inhibitor)

LIMK-IN-1 is an orthosteric ATP-competitive inhibitor, whereas TH-257 is an allosteric inhibitor targeting a pocket induced by the αC-helix and DFG-out conformation [1]. Biochemically, LIMK-IN-1 is approximately 43- to 168-fold more potent than TH-257 against LIMK1 (0.5–3.2 nM vs. 84 nM) and approximately 33- to 43-fold more potent against LIMK2 (0.9–1.2 nM vs. 39 nM) [1][2]. This potency differential has practical implications: TH-257 requires substantially higher concentrations to achieve equivalent target occupancy, which may limit its utility in cellular assays where solubility or off-target effects become confounding factors.

allosteric inhibitor orthosteric inhibitor LIMK chemical probe kinase inhibitor mechanism

Isoform Selectivity Profile: LIMK-IN-1 vs. T56-LIMKi (LIMK2-Selective Inhibitor)

LIMK-IN-1 is a balanced dual LIMK1/2 inhibitor with sub-nanomolar to low nanomolar potency against both isoforms (LIMK1 IC₅₀ = 0.5–3.2 nM; LIMK2 IC₅₀ = 0.9–1.2 nM). In contrast, T56-LIMKi is a LIMK2-selective inhibitor that does not significantly inhibit LIMK1 and demonstrates weak cellular antiproliferative activity (IC₅₀ ≈ 35 μM in Panc-1 cells) [1]. The choice between a dual inhibitor and an isoform-selective inhibitor depends on the specific biological question: LIMK-IN-1 is appropriate for pan-LIMK pathway interrogation, whereas T56-LIMKi is suitable for dissecting LIMK2-specific functions.

LIMK1 selectivity LIMK2 selectivity isoform-specific inhibition kinase inhibitor profiling

Optimal Research and Procurement Scenarios for LIMK-IN-1 Based on Quantified Differentiation


Ocular Hypertension and Glaucoma Translational Research

Investigators requiring a LIMK inhibitor with validated ex vivo and in vivo efficacy in ocular outflow models should prioritize LIMK-IN-1. The compound increases outflow facility by ~30% at 100 nM in perfused porcine eyes and reduces IOP to baseline in steroid-induced hypertensive mice following topical dosing [1]. Comparable functional validation is absent for BMS-5, TH-257, and T56-LIMKi, making LIMK-IN-1 the most de-risked tool compound for glaucoma-focused research programs [1].

High-Potency Cellular Target Engagement Studies

When experimental design requires maximal LIMK inhibition at low nanomolar concentrations—for example, to avoid DMSO cytotoxicity or off-target kinase engagement at higher doses—LIMK-IN-1 offers a 14-fold potency advantage over BMS-5 and a >40-fold advantage over TH-257 [1]. This potency margin is particularly valuable in long-term cellular assays (e.g., migration, invasion, or cytoskeletal remodeling studies) where sustained target coverage is required [1].

ROCK-Independent LIMK Pathway Dissection

Studies requiring clean interpretation of LIMK-specific effects on actin dynamics must minimize confounding ROCK pathway inhibition. LIMK-IN-1 provides >900-fold selectivity over ROCK2 and >100-fold over ROCK1, substantially exceeding the selectivity margins typical of earlier-generation LIMK inhibitors [1]. This profile enables confident attribution of observed phenotypes (e.g., cofilin dephosphorylation, stress fiber disassembly) to LIMK inhibition rather than off-target ROCK activity [1].

Benchmarking Novel LIMK Inhibitors in Screening Cascades

For medicinal chemistry and drug discovery programs developing next-generation LIMK inhibitors, LIMK-IN-1 serves as an appropriate reference compound for biochemical and cellular assay benchmarking. Its sub-nanomolar potency against both LIMK1 and LIMK2 establishes a high-performance reference standard against which novel chemical matter can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LIMK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.